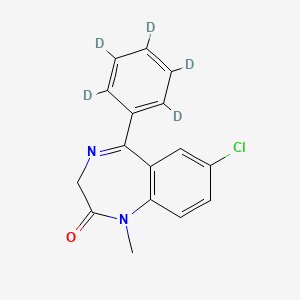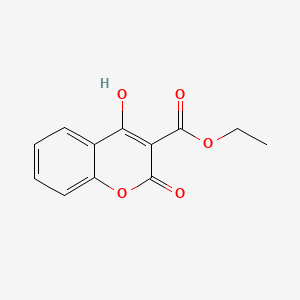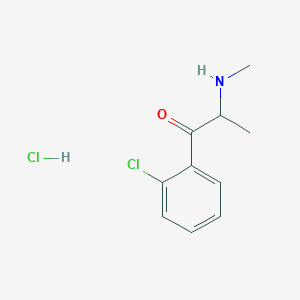
Diazepam-d5
Vue d'ensemble
Description
Diazepam-d5 (CRM) est un analogue deutéré du diazepam, une benzodiazépine bien connue. Il est principalement utilisé comme matériau de référence certifié pour la quantification du diazepam dans diverses applications analytiques, notamment la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS). Le diazepam lui-même est largement reconnu pour ses propriétés anxiolytiques, anticonvulsivantes, sédatives, myorelaxantes et amnésiques .
Applications De Recherche Scientifique
Diazepam-d5 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of diazepam in biological samples.
Biology: Employed in pharmacokinetic studies to trace the metabolism and distribution of diazepam in biological systems.
Medicine: Utilized in clinical toxicology to monitor diazepam levels in patients undergoing treatment.
Industry: Applied in forensic toxicology for the detection and quantification of diazepam in forensic samples
Mécanisme D'action
- GABA is an inhibitory neurotransmitter that reduces neuronal excitability. By binding to specific receptors, diazepam potentiates GABA’s calming effects .
- The compound’s interaction with GABA receptors results in reduced neuronal activity and overall calming effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Diazepam-d5, like Diazepam, interacts with GABA (gamma-aminobutyric acid) receptors in the brain . It enhances the inhibitory effects of GABA, leading to sedative, muscle relaxant, anticonvulsant, and anxiolytic properties .
Cellular Effects
This compound influences cell function by modulating the activity of GABA receptors . This modulation affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GABA receptors, specifically the GABA_A subtype . This binding enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. A study found that both this compound and its main metabolites in urine were detectable for at least 15 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it exhibits anxiolytic effects, while at higher doses, it can lead to sedation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, primarily by the cytochrome P450 enzyme system, into active metabolites including nordiazepam, oxazepam, and temazepam .
Transport and Distribution
This compound is distributed within cells and tissues after absorption. It is highly lipophilic, allowing it to cross cell membranes easily and distribute throughout the body .
Subcellular Localization
The subcellular localization of this compound is primarily at the GABA receptors, which are located in the cell membrane . Its activity is modulated by its binding to these receptors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Diazepam-d5 implique l'incorporation d'atomes de deutérium dans la molécule de diazepam. Une méthode courante commence par la méthylation de la 7-chloro-1,3-dihydro-1-méthyl-5-phényl-2H-1,4-benzodiazépin-2-one en utilisant de l'iodure de méthyle deutéré. La réaction se produit généralement en présence d'une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'enrichissement isotopique du produit final. L'utilisation de réactifs et de solvants deutérés de haute pureté est cruciale pour atteindre le marquage isotopique souhaité.
Analyse Des Réactions Chimiques
Types de réactions : Le Diazepam-d5 subit diverses réactions chimiques similaires à son homologue non marqué. Celles-ci comprennent :
Oxydation : Le this compound peut être oxydé pour former du nordiazépam-d5, un métabolite majeur.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier à la position 7-chloro.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques.
Produits principaux :
Oxydation : Nordiazépam-d5
Réduction : Dérivés aminés du this compound
Substitution : Divers dérivés substitués du this compound en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Voici quelques applications clés :
Chimie : Utilisé comme standard interne en chimie analytique pour la quantification du diazepam dans les échantillons biologiques.
Biologie : Employé dans les études pharmacocinétiques pour suivre le métabolisme et la distribution du diazepam dans les systèmes biologiques.
Médecine : Utilisé en toxicologie clinique pour surveiller les niveaux de diazepam chez les patients en cours de traitement.
Industrie : Appliqué en toxicologie médico-légale pour la détection et la quantification du diazepam dans les échantillons médico-légaux
5. Mécanisme d'action
Le this compound, comme le diazepam, exerce ses effets en augmentant l'activité de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur du système nerveux central. Le diazepam se lie au site des benzodiazépines sur le récepteur GABA-A, augmentant l'affinité du récepteur pour le GABA. Cela entraîne une augmentation de l'afflux d'ions chlorure, conduisant à l'hyperpolarisation du neurone et à l'inhibition du tir neuronal. Les cibles moléculaires comprennent les récepteurs GABA-A situés dans diverses régions du cerveau et de la moelle épinière .
Composés similaires :
Nordiazépam-d5 : Un analogue deutéré du nordiazépam, un métabolite majeur du diazepam.
Oxazépam-d5 : Un analogue deutéré de l'oxazépam, un autre métabolite du diazepam.
Témazépam-d5 : Un analogue deutéré du témazépam, également un métabolite du diazepam.
Comparaison : Le this compound est unique en raison de son marquage spécifique par le deutérium, ce qui permet une quantification précise dans les applications analytiques. Comparé à ses métabolites, le this compound possède un éventail plus large d'effets pharmacologiques, notamment des propriétés anxiolytiques, anticonvulsivantes et myorelaxantes. Le marquage au deutérium offre également un avantage pour le distinguer des composés non marqués dans des matrices biologiques complexes .
Comparaison Avec Des Composés Similaires
Nordiazepam-d5: A deuterated analog of nordiazepam, a major metabolite of diazepam.
Oxazepam-d5: A deuterated analog of oxazepam, another metabolite of diazepam.
Temazepam-d5: A deuterated analog of temazepam, also a metabolite of diazepam.
Comparison: this compound is unique due to its specific labeling with deuterium, which allows for precise quantification in analytical applications. Compared to its metabolites, this compound has a broader range of pharmacological effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. The deuterium labeling also provides an advantage in distinguishing it from non-labeled compounds in complex biological matrices .
Propriétés
IUPAC Name |
7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOVKJBEBIDNHE-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670081 | |
| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-76-4 | |
| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diazepam-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








A: Across the provided studies, diazepam-d5 consistently serves as an internal standard (IS) in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). [, , , , , , , , , , ] This application stems from its structural similarity to the target analytes (various benzodiazepines and other drugs) and its distinct mass difference due to deuterium substitution, allowing for accurate quantification in complex biological matrices.
A: Using this compound compensates for potential variations during sample preparation and analysis. [, , ] These variations can arise from factors like analyte loss during extraction, fluctuations in instrument response, or matrix effects. Since this compound exhibits similar chemical behavior to the target analytes but possesses a different mass, it is affected equally by these variations. By comparing the signal ratios of the analyte and this compound, researchers can achieve more reliable and accurate quantification.
A: this compound plays a crucial role in diverse research fields. In forensic toxicology, it helps document drug-facilitated crimes by enabling the detection of drugs like bromazepam and tetrazepam in hair samples, even weeks after a single exposure. [, ] In therapeutic drug monitoring, it aids in determining adherence to statin therapy by quantifying statin levels in blood plasma. [] Additionally, this compound has been employed in studies investigating the deposition of clonazepam and its metabolites in hair after a single dose. []
A: Hair and nail samples offer a wider window of detection compared to traditional biological matrices like blood or urine. [, , ] They can provide insights into drug use patterns over extended periods. This compound, with its application in GC-MS and LC-MS/MS, allows for the sensitive and specific detection of drugs and their metabolites in these keratinous matrices, enhancing the reliability of the analysis.
A: Matrix effects refer to the influence of co-extracted components from the biological sample that can interfere with the ionization and detection of target analytes during GC-MS analysis. [] This interference can lead to either suppression or enhancement of the analyte signal, compromising the accuracy of quantification. This compound, as an internal standard, helps mitigate these effects by providing a reference point for signal correction.
ANone: Method validation is essential to ensure the reliability and accuracy of analytical results. Key parameters include:
- Selectivity: The ability to distinguish the analyte from other components in the matrix. [, ]
- Linearity: A linear relationship between analyte concentration and instrument response over a defined range. [, ]
- Accuracy and Precision: The closeness of measured values to the true value and the degree of agreement among replicate measurements, respectively. [, ]
- Recovery: The efficiency of extracting the analyte from the matrix. [, ]
- Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified. [, , ]
A: Benzodiazepines often pose analytical challenges due to their diverse chemical structures, potential for metabolism into active metabolites, and low concentrations in biological samples. [, , , , ] this compound, as an internal standard, aids in overcoming these challenges by providing a consistent reference point for quantification, improving the accuracy and reliability of the analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Oxireno[f]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/new.no-structure.jpg)
![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)

![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
